(S)-4-Boc-(3-hidroximetil)morfolina

Descripción general

Descripción

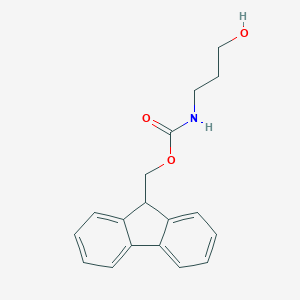

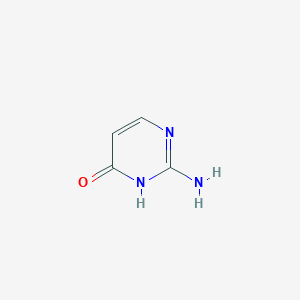

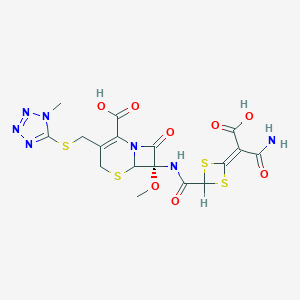

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación química

“(S)-4-Boc-(3-hidroximetil)morfolina” es un compuesto químico único que se proporciona a los investigadores de descubrimiento temprano como parte de una colección de compuestos químicos únicos . Se utiliza en diversas aplicaciones de investigación química debido a sus propiedades únicas .

Síntesis de nucleósidos morfolino

Este compuesto juega un papel crucial en la síntesis de nucleósidos morfolino a partir de glicidol enantiopuro . El precursor común clave de los objetivos, el acetal de 6-hidroximetil-morfolina, se sintetiza fácilmente mediante la apertura del anillo de oxirano de glicidol ópticamente puro utilizando N-nosil aminoacetaldehído como nucleófilo, seguido de una secuencia de reacción en tándem de O-benzoilación/cierre de anillo .

Terapias de oligonucleótidos

El desarrollo de “terapias de oligonucleótidos” se ha revelado como una estrategia crucial para el tratamiento de enfermedades mutagénicas . Los oligonucleótidos sintéticos regulan la expresión génica al interactuar selectivamente con el objetivo de ARN . Este compuesto se utiliza en la síntesis de los monómeros de estos oligonucleótidos .

Tratamiento de la distrofia muscular de Duchenne

Se han aprobado dos fármacos PMO para el tratamiento de la distrofia muscular de Duchenne . Este compuesto se utiliza en la síntesis de estos fármacos .

Síntesis de péptidos

Esta clase de heterociclos ha encontrado una amplia aplicación en la síntesis de péptidos

Mecanismo De Acción

Target of Action

(S)-4-Boc-(3-hydroxymethyl)morpholine, also known as (S)-N-BOC-3-hydroxymethylmorpholine, is a chemical reagent used in the synthesis of various bioactive compounds. It has been reported to be used in the synthesis of Aurora kinase inhibitors , which are proteins that play a crucial role in the regulation of the cell cycle .

Mode of Action

It is known that it serves as a building block in the synthesis of more complex molecules, such as aurora kinase inhibitors . These inhibitors interact with their targets, the Aurora kinases, by binding to their active sites and preventing their normal function, thus interfering with cell cycle progression .

Biochemical Pathways

(S)-4-Boc-(3-hydroxymethyl)morpholine is involved in the synthesis of morpholino nucleosides . The synthesis of these modified morpholino monomers is performed through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . These morpholino nucleosides can then be incorporated into oligonucleotides, which can regulate gene expression .

Result of Action

The primary result of the action of (S)-4-Boc-(3-hydroxymethyl)morpholine is the synthesis of bioactive compounds, such as Aurora kinase inhibitors . These inhibitors can block the activity of Aurora kinases, leading to the inhibition of cell cycle progression and potentially having anti-tumor effects .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQSXVGBMCJQAG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363822 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714971-28-5 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-TERT-BUTYL 3-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)